Product packaging for 8-Methoxyisochroman-4-one(Cat. No.:CAS No. 412018-72-5)

8-Methoxyisochroman-4-one

Cat. No.: B3394585
CAS No.: 412018-72-5
M. Wt: 178.18 g/mol
InChI Key: CZZLWFXVPUIXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Chemistry of Isochromanoid Natural Products and Synthetic Analogues

Isochromanoids are a class of organic compounds that feature a bicyclic ether skeleton. A prominent member of this family is 8-Methoxyisochroman-4-one, a compound that has garnered attention for its presence in various natural products and its potential as a scaffold in medicinal chemistry. The isochroman (B46142) core structure is a recurring motif in a number of biologically active compounds isolated from fungi and plants. researchgate.net

Synthetic analogues of this compound are also of significant interest to researchers. By modifying the core structure and introducing different substituents, chemists can explore the structure-activity relationships (SAR) and develop novel compounds with enhanced or specific biological activities. researchgate.net This has led to the creation of a diverse library of isochromanone derivatives with potential applications in various therapeutic areas.

Historical Trajectories and Milestones in Isochromanone Research

The investigation of isochromanones has a rich history, with early work focusing on the isolation and characterization of natural products containing this heterocyclic system. Over the years, advancements in spectroscopic techniques and synthetic methodologies have enabled a deeper understanding of these compounds.

A significant milestone in isochromanone research has been the development of efficient synthetic routes to the isochromanone core. organic-chemistry.org These methods, which include intramolecular cyclizations and palladium-catalyzed reactions, have made it possible to synthesize a wide range of isochromanone derivatives for biological evaluation. organic-chemistry.orgjst.go.jp For instance, the total synthesis of isochromanone-containing natural products has been a key area of research. researchgate.net

More recently, research has focused on the biological activities of isochromanones, revealing their potential as antimicrobial, antifungal, and anticancer agents. researchgate.netgla.ac.uknih.gov This has spurred further interest in the synthesis of novel isochromanone derivatives with improved therapeutic properties. The exploration of their mechanism of action at the molecular level is an active area of investigation.

Significance of the this compound Scaffold in Contemporary Chemical and Medicinal Research

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net The presence of the methoxy (B1213986) group at the 8-position can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for molecular recognition. ashp.org

In contemporary research, derivatives of this compound are being investigated for a wide range of therapeutic applications. For example, some derivatives have shown promising activity as inhibitors of enzymes involved in disease processes. The scaffold has also been used as a starting point for the synthesis of more complex molecules with potential therapeutic value. rsc.org

The ongoing exploration of the chemical space around the this compound core continues to yield new compounds with interesting biological profiles. This highlights the enduring importance of this scaffold in the quest for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B3394585 8-Methoxyisochroman-4-one CAS No. 412018-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10-4-2-3-7-8(10)5-13-6-9(7)11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZLWFXVPUIXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670466
Record name 8-Methoxy-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412018-72-5
Record name 8-Methoxy-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Methoxyisochroman 4 One and Analogues

Strategic Retrosynthetic Analysis for the Isochromanone Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections corresponding to known chemical reactions. scitepress.orgsemanticscholar.org For the isochromanone core, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the ester bond (C-O) of the lactone ring, which leads back to a 2-(hydroxymethyl)phenylacetic acid derivative. A subsequent C-C bond disconnection between the aromatic ring and the acetic acid side chain simplifies the precursor to a substituted toluene (B28343) derivative.

An alternative and powerful strategy is based on an ortho-functionalization approach. acs.org This retrosynthetic path involves disconnecting the C4-C4a bond, leading to a substituted benzamide (B126) and an aldehyde. This strategy is particularly effective for stereoselective synthesis, as the stereochemistry can be set during the C-C bond formation. nih.govfigshare.com This approach is exemplified by the asymmetric ortho-lithiation strategy, where a chiral auxiliary on the amide group directs the stereochemical outcome of the reaction with an aldehyde electrophile. acs.org

Key retrosynthetic disconnections for the isochromanone core are illustrated below:

Pathway A (Lactone Hydrolysis): Isochromanone → 2-(Hydroxymethyl)phenylacetic acid derivative

Pathway B (Ortho-metallation strategy): Isochromanone → Substituted N,N-dialkylbenzamide + Aldehyde

This type of analysis allows chemists to devise multiple synthetic routes, which can be linear (sequential reactions) or convergent (synthesis of separate fragments followed by their assembly), to achieve the target molecule. scitepress.orgvapourtec.com

Total Synthesis Pathways of 8-Methoxyisochroman-4-one

The total synthesis of this compound and its analogues can be achieved through various multi-step sequences, which can be broadly categorized as linear or convergent.

Linear Synthesis: A linear sequence involves the sequential modification of a single starting material through multiple steps. A common linear approach to isochromanones starts from a substituted phenylacetic acid. For instance, 6,7-dimethoxy-3-isochromanone can be synthesized from 3,4-dimethoxyphenylacetic acid by reacting it with formaldehyde (B43269) in the presence of an acid catalyst. orgsyn.org This method, known as lactonization, builds the heterocyclic ring in a single step from an acyclic precursor. Another linear strategy involves the selective aerobic oxidation of benzylic sp³ C-H bonds of certain ethers and alkylarenes, catalyzed by a TEMPO-derived salt, to yield isochromanones. organic-chemistry.org

Convergent Synthesis: Convergent syntheses involve the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. This approach is often more efficient for complex molecules. The synthesis of the isochromanone core of Ajudazol B, for example, can be approached convergently. nih.gov One fragment can be a functionalized aromatic ring, while the other can be a side chain containing the necessary carbons for the heterocyclic portion. An intramolecular Diels-Alder (IMDA) reaction represents a key step in a convergent approach, where a precursor containing both a diene and a dienophile is first assembled and then cyclized to form the isochromanone fragment. nih.gov

The successful synthesis of this compound relies on the careful selection of precursors and the efficient transformation of key intermediates.

Precursors:

Substituted Phenylacetic Acids: Compounds like 3,4-dimethoxyphenylacetic acid are common starting points for syntheses involving acid-catalyzed cyclization with formaldehyde. orgsyn.org

2-Vinylbenzoates: Alkyl 2-vinylbenzoates can serve as precursors in palladium-catalyzed reactions with alkynyl bromides to furnish 3-alkynylated isochroman-1-ones. organic-chemistry.org

2-Formylbenzoates: These can be used in one-pot intramolecular Mannich reactions to produce 4-aminoisochromanones. organic-chemistry.org

Atropisomeric Amides: Sterically hindered, axially chiral amides are crucial precursors in asymmetric ortho-lithiation strategies. acs.orgnih.gov

Key Intermediates:

Hydroxy Esters and Lactones: In multi-step syntheses, chiral hydroxy esters can be formed and subsequently cyclized to form the isochromanone ring, such as the hydroxy lactone intermediate in an asymmetric route to the Ajudazol B core. researchgate.net

Organolithium Species: In ortho-lithiation pathways, the transient organolithium species generated on the aromatic ring is a critical intermediate that reacts with an electrophile to build the side chain. nih.govfigshare.com

Carboxylic Oxonium Ylides: These reactive intermediates can be generated from the reaction of ketoacids with diazoketones and trapped in an intramolecular aldol (B89426) cyclization to form isochromanone derivatives. nih.govresearchgate.net

The table below summarizes some key precursors and the synthetic methods they are associated with.

Precursor TypeSynthetic MethodTarget Analogue
Substituted Phenylacetic AcidAcid-Catalyzed LactonizationSubstituted Isochromanones
2-VinylbenzoatePalladium-Catalyzed Alkynylation3-Alkynyl Isochromanones
Atropisomeric AmideAsymmetric Ortho-LithiationChiral Hydroxy-Isochromanones
2-Cinnamoylbenzoic AcidAsymmetric O-H Insertion/AldolChiral Lactones with Quaternary Centers

Enantioselective and Stereoselective Synthesis of this compound and Chiral Analogues

Creating specific stereoisomers of isochromanones is crucial, as the biological activity of chiral molecules often depends on their absolute configuration. Enantioselective and stereoselective strategies employ chiral catalysts or reagents to control the formation of stereocenters. researchgate.net

The development of chiral catalysts has been instrumental in the asymmetric synthesis of isochromanones. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral N,N'-dioxide–Metal Complexes: A bimetallic relay catalytic system, combining an achiral dirhodium salt with a chiral N,N'-dioxide-Fe(III) or Sc(III) complex, has been used to achieve a highly efficient asymmetric cascade O–H insertion/aldol cyclization. nih.govresearchgate.net This method produces optically active lactones with adjacent quaternary stereocenters in good yields and excellent enantioselectivities.

Organocatalysts: Secondary amines, such as tetrazole-substituted proline derivatives, can catalyze one-pot intramolecular Mannich reactions between 2-oxopropyl-2-formylbenzoates and anilines. organic-chemistry.org This organocatalytic approach provides 4-aminoisochromanones with high diastereoselectivity and enantioselectivity under mild conditions. organic-chemistry.org

Chiral Ligands for Ortho-Lithiation: While not a catalyst in the traditional sense, the use of a chiral group attached to the molecule itself, such as in an atropisomeric amide, acts as an internal chiral director. The pre-oriented axis of the amide controls the stereochemistry of the addition to an aldehyde, a concept known as chiral memory. nih.govfigshare.com

The table below provides examples of chiral catalysts and the stereochemical outcomes they achieve.

Catalytic SystemReaction TypeYieldStereoselectivity (ee)
Rh₂(TFA)₄ / Chiral N,N'-dioxide-Fe(III)O-H Insertion/Aldol Cyclization61-71%94-95%
Tetrazole-substituted ProlineIntramolecular Mannich Reactionup to 85%up to 99%

Asymmetric induction is the process by which a chiral entity influences the creation of a new stereocenter. Several strategies have been developed for stereocontrol in the synthesis of isochromanone analogues.

One powerful strategy is the asymmetric ortho-lithiation of atropisomeric amides. Here, the existing axial chirality of the amide directs the incoming electrophile to one face of the molecule, thereby controlling the configuration of the newly formed stereocenter. acs.orgnih.gov This method allows for the synthesis of all possible stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters by carefully choosing the reagents and reaction sequence. acs.org

Another fundamental strategy for introducing chirality is asymmetric epoxidation . The Shi asymmetric epoxidation is a prominent organocatalytic method that uses a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. chem-station.comthermofisher.com The reaction proceeds through a chiral dioxirane (B86890) intermediate, which transfers an oxygen atom to an alkene enantioselectively. thermofisher.comharvard.edu This method is highly effective for epoxidizing trans-olefins and some cis-olefins with excellent yields and selectivities. sigmaaldrich.com The resulting chiral epoxides are versatile synthetic intermediates that can be opened by various nucleophiles to install new stereocenters, providing a pathway to chiral isochromanone precursors. The reaction is typically run under basic conditions (pH ~10.5) to prevent a competing Baeyer-Villiger oxidation of the ketone catalyst. chem-station.comthermofisher.com While not a direct synthesis of the isochromanone ring, the Shi epoxidation is a key tool for preparing chiral building blocks that can be elaborated into complex, stereochemically rich isochromanone analogues.

Methodological Advancements in Isochromanone Synthesis

The synthesis of isochromanones, a key structural motif in various natural products and biologically active compounds, has been an area of significant research. The development of advanced synthetic methodologies has enabled the efficient construction of these heterocyclic systems with diverse functionalities. This section will delve into the catalytic systems, reaction condition optimizations, and key functional group transformations that are pivotal in the synthesis of this compound and its analogues.

Catalytic Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of isochromanones. Modern synthetic chemistry has seen the emergence of powerful catalytic systems that facilitate the formation of the isochromanone core.

Palladium-Catalyzed Lactonization:

Palladium catalysis has become a cornerstone in the synthesis of lactones, including isochromanones. Palladium(II)-catalyzed C-H activation followed by C-O bond formation is a powerful strategy for the direct lactonization of 2-arylacetic acids to yield benzofuranone derivatives, a class of compounds structurally related to isochromanones nih.gov. This methodology offers a concise pathway to these heterocyclic systems.

A notable advancement is the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction. This process can transform a linear carboxylic acid bearing a tethered olefin into a bicyclic lactone scaffold harvard.edu. While not a direct synthesis of a simple isochromanone, this demonstrates the power of palladium catalysis in complex lactone formation. The optimization of these reactions often involves screening various palladium sources, ligands, oxidants, and solvents to achieve the desired reactivity and selectivity. For instance, in the synthesis of amino β-lactones, a palladium-catalyzed approach using aryl amines and alkenyl carboxylic acids has been developed, highlighting the versatility of palladium catalysts in lactone formation under mild conditions nih.gov.

Hypervalent Iodine(III) Oxidation:

Hypervalent iodine(III) reagents have gained prominence as mild and selective oxidants in organic synthesis. Their electrophilic nature allows them to activate alkenes for various transformations, including cyclization reactions to form heterocyclic compounds like isochromanones beilstein-journals.orgnih.gov. In the context of isochromanone synthesis, hypervalent iodine(III) reagents can be used to mediate oxidative cyclization reactions. For example, the reaction of a hydroxyl-containing substrate in the presence of a chiral iodoarene catalyst can lead to the formation of dihydrofuran-fused isochromanones with high enantioselectivity nih.gov.

The catalytic cycle for these reactions typically involves the in-situ generation of the active iodine(III) species from an iodoarene precursor using a terminal oxidant. The optimization of these catalytic systems involves careful selection of the chiral iodoarene catalyst, the oxidant, and the reaction solvent to maximize both yield and enantioselectivity.

Dieckmann Reaction:

The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a key intermediate in the synthesis of various cyclic compounds, including isochromanones. This base-catalyzed reaction is particularly effective for the formation of five- and six-membered rings wikipedia.orgorganic-chemistry.org. The synthesis of isochroman-4-one (B1313559) derivatives can be envisioned through a Dieckmann-type cyclization of an appropriately substituted diester.

The choice of base is critical in the Dieckmann condensation. While traditional conditions often employ sodium alkoxides, modern variations may use sterically hindered bases like potassium tert-butoxide or lithium diisopropylamide (LDA) in aprotic solvents to improve yields and minimize side reactions alfa-chemistry.com. The optimization of reaction conditions also involves controlling the temperature and reaction time to favor the desired intramolecular cyclization over intermolecular side reactions.

ReactionCatalyst/ReagentKey Features
Palladium-Catalyzed LactonizationPalladium(II) salts with various ligandsEnables direct C-H activation/C-O bond formation.
Hypervalent Iodine(III) OxidationChiral iodoarenes with a terminal oxidantMild and selective, allows for asymmetric synthesis.
Dieckmann ReactionStrong bases (e.g., NaOEt, KOt-Bu)Classic method for forming cyclic β-keto esters.

Functional Group Transformations during Synthesis

The synthesis of this compound and its analogues often involves a series of functional group transformations to build the necessary precursors and to modify the isochromanone core.

Oxidative Cyclization:

Oxidative cyclization is a key strategy for the formation of the isochromanone ring system. This can be achieved through various methods, including the use of hypervalent iodine(III) reagents as discussed previously. Another approach involves the dehydrogenative cyclization of 2-arylbenzoic acids. A photoelectrochemical method has been developed for this transformation, which proceeds under metal-free conditions and at room temperature, producing benzolactones with hydrogen as the only byproduct rsc.org. This environmentally friendly approach highlights the ongoing efforts to develop more sustainable synthetic methods.

Hydrolysis:

Hydrolysis is a fundamental reaction in organic synthesis and is often employed in the final steps of a synthetic sequence to deprotect functional groups or to convert an ester to a carboxylic acid. In the context of isochromanone synthesis, hydrolysis of a precursor ester can be a crucial step.

Reduction of Lactone Moiety:

The lactone functionality in isochromanones can be selectively reduced to afford diols or cyclic ethers, providing access to a different class of compounds. The specific product depends on the reducing agent and the reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to the corresponding diol.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds and is used to introduce an acyl group onto an aromatic ring. This reaction is a type of electrophilic aromatic substitution and typically employs a Lewis acid catalyst such as aluminum chloride (AlCl₃) alfa-chemistry.comnih.govnih.gov. In the synthesis of isochromanone precursors, an intramolecular Friedel-Crafts acylation can be a key step to form the cyclic ketone. For example, the synthesis of isochromanones and isoquinolines has been achieved via a tandem oxirane/aziridine ring opening followed by a Yb(OTf)₃-catalyzed Friedel-Crafts cyclization thieme-connect.com.

Birch Reduction:

The Birch reduction is a dissolving metal reduction of aromatic rings to form 1,4-cyclohexadienes wikipedia.org. This reaction is particularly useful for the reduction of electron-rich aromatic systems, such as those containing methoxy (B1213986) substituents. In the synthesis of complex molecules containing a methoxy-substituted aromatic ring, the Birch reduction can be a strategic step to modify the aromatic core and introduce new stereocenters harvard.edunih.govrushim.ru.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically formed from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) thermofisher.comorganic-chemistry.orgcambridge.orgijpcbs.comchemistrysteps.com. This reaction introduces a formyl group (-CHO) onto the aromatic ring, which can then be further manipulated. For instance, the formylation of a methoxy-substituted phenylacetic acid derivative could be a step towards the synthesis of an this compound precursor. The reaction is generally effective for activated aromatic rings chemistrysteps.com.

Houben-Hoesch Reaction:

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid and HCl to form an aryl ketone nih.govwikipedia.orgbncollegebgp.ac.in. This reaction is particularly useful for the acylation of electron-rich phenols and phenol (B47542) ethers thermofisher.combncollegebgp.ac.inuni.eduyoutube.com. The synthesis of a hydroxy- or methoxy-substituted aryl ketone via the Houben-Hoesch reaction can be a key step in constructing the backbone of an this compound derivative.

Mitsunobu Reaction:

The Mitsunobu reaction is a versatile method for the stereospecific conversion of an alcohol to a variety of functional groups, including esters, through a dehydrative condensation with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.org. A key application of this reaction is in intramolecular cyclizations to form lactones from hydroxy acids nih.govcdnsciencepub.comrsc.orgnih.gov. The synthesis of an isochromanone could potentially be achieved through an intramolecular Mitsunobu reaction of a suitably substituted 2-(hydroxymethyl)phenylacetic acid derivative. The reaction proceeds with inversion of configuration at the alcohol center, which is an important consideration in stereoselective synthesis.

Functional Group TransformationReagentsApplication in Isochromanone Synthesis
Oxidative CyclizationHypervalent Iodine(III), Photoelectrochemical methodsFormation of the isochromanone ring.
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis AcidIntramolecular cyclization to form the keto-lactone.
Birch ReductionNa or Li in liquid NH₃, AlcoholModification of the aromatic ring.
Vilsmeier-Haack ReactionDMF, POCl₃Formylation of the aromatic precursor.
Houben-Hoesch ReactionNitrile, Lewis Acid, HClSynthesis of aryl ketone precursors.
Mitsunobu ReactionPPh₃, DEAD/DIADIntramolecular cyclization of hydroxy acids to lactones.

Reactivity and Transformational Chemistry of the 8 Methoxyisochroman 4 One Skeleton

Electrophilic and Nucleophilic Reactions of the Isochromanone Ring System

The reactivity of the 8-methoxyisochroman-4-one core is dominated by the electrophilic nature of the C-4 carbonyl carbon and the nucleophilic character of the electron-rich aromatic ring.

The carbonyl group at the C-4 position is a prime site for nucleophilic addition . libretexts.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the π-bond of the carbonyl breaks. masterorganicchemistry.commasterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org A classic example of this transformation is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the carbon-based nucleophile to form a new carbon-carbon bond. mnstate.eduwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol at the C-4 position after acidic workup.

Conversely, the benzene (B151609) ring of the isochromanone skeleton is susceptible to electrophilic aromatic substitution (EAS) . makingmolecules.comlumenlearning.comdpbspgcollege.edu.inmasterorganicchemistry.com The 8-methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. Due to the substitution pattern of the isochromanone, the available positions for electrophilic attack are C-5 and C-7. The methoxy (B1213986) group directs electrophiles primarily to the C-7 (ortho) and C-5 (para) positions.

Bromination is a typical EAS reaction. In a study on the bromination of 8-methoxyquinoline, a closely related heterocyclic system, bromination occurred selectively at the C-5 position. acgpubs.orgresearchgate.net Similarly, the bromination of this compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is expected to yield 5-bromo-8-methoxyisochroman-4-one as the major product. lumenlearning.comsci-hub.se

Nitration is another key EAS reaction. The nitration of the related 8-hydroxyquinoline (B1678124) with dilute nitric acid results in the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Given the strong activating nature of the methoxy group in this compound, treatment with a mixture of nitric acid and sulfuric acid would likely lead to nitration at the C-5 and/or C-7 positions. beilstein-journals.orgyoutube.com

Table 1: Examples of Electrophilic and Nucleophilic Reactions

Reaction Type Reagents Position of Reaction Expected Product

Oxidative and Reductive Transformations of the Core Structure

The core structure of this compound can be readily modified through oxidation and reduction reactions, primarily targeting the C-4 ketone.

Reductive transformations typically involve the conversion of the C-4 ketone to a secondary alcohol. This is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces ketones to alcohols. youtube.com The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 8-methoxyisochroman-4-ol. youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. youtube.com

Catalytic hydrogenation is another method for reduction. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the ketone can be reduced to the corresponding alcohol. libretexts.org

Oxidative transformations can lead to interesting structural changes. The Baeyer-Villiger oxidation is a notable reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon; the group that can better stabilize a positive charge preferentially migrates. organic-chemistry.org For this compound, the competition is between the benzylic C-3 carbon and the aromatic C-4a carbon. Generally, secondary alkyl groups have a higher migratory aptitude than phenyl groups. organic-chemistry.org Therefore, the C-3 carbon is expected to migrate, leading to the formation of a seven-membered lactone, 9-methoxy-2,3-dihydro-1,5-benzodioxepin-6(4H)-one.

Table 2: Oxidative and Reductive Transformation Reactions

Transformation Reagents Position of Reaction Expected Product
Reduction NaBH₄, CH₃OH C-4 8-Methoxyisochroman-4-ol
Catalytic Hydrogenation H₂, Pd/C C-4 8-Methoxyisochroman-4-ol
Baeyer-Villiger Oxidation m-CPBA C-3/C-4 bond 9-Methoxy-2,3-dihydro-1,5-benzodioxepin-6(4H)-one

Rearrangement Reactions and Thermal Conversions for Structural Diversification

The isochromanone skeleton can serve as a template for generating diverse molecular structures through rearrangement reactions. masterorganicchemistry.comlibretexts.orgmsu.edu While the Baeyer-Villiger oxidation mentioned previously is itself a type of rearrangement, youtube.com other named reactions can be envisaged to further diversify the core structure.

The Beckmann rearrangement offers a pathway to convert a cyclic ketone into a lactam (a cyclic amide). masterorganicchemistry.com This reaction proceeds from an oxime intermediate, which can be formed by treating this compound with hydroxylamine (B1172632) (NH₂OH). Subsequent treatment of the oxime with an acid catalyst would promote the rearrangement, leading to a seven-membered lactam. masterorganicchemistry.com The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group results in ring expansion and nitrogen insertion.

Another potential transformation is the Favorskii rearrangement , which converts an α-halo ketone into a carboxylic acid derivative, often with ring contraction. msu.edu To apply this to this compound, the ketone would first need to be halogenated at the α-position (C-3), for example, via α-bromination. nih.gov Treatment of the resulting 3-bromo-8-methoxyisochroman-4-one with a base like sodium hydroxide (B78521) would initiate the rearrangement, potentially leading to a cyclopropanone (B1606653) intermediate followed by ring opening to yield a substituted indane carboxylic acid.

Table 3: Potential Rearrangement Reactions for Structural Diversification

Rearrangement Required Intermediate Reagents for Rearrangement Potential Product Class
Beckmann Rearrangement This compound oxime H₂SO₄ or PCl₅ Seven-membered lactam
Favorskii Rearrangement 3-Bromo-8-methoxyisochroman-4-one NaOH Indane-1-carboxylic acid derivative

Functional Group Interconversions on Peripheral Substituents

The peripheral substituents on the this compound skeleton, particularly the methoxy group, are amenable to functional group interconversions, providing another avenue for derivatization.

A common and synthetically important transformation is the O-demethylation of the aryl methyl ether at the C-8 position to yield the corresponding phenol (B47542), 8-hydroxyisochroman-4-one. wikipedia.org This cleavage can be achieved using various reagents. Boron tribromide (BBr₃) is a widely used reagent for the mild cleavage of aryl methyl ethers. commonorganicchemistry.com The reaction is typically performed in an aprotic solvent like dichloromethane. Alternatively, strong protic acids such as hydrobromic acid (HBr) can be used, usually at elevated temperatures. commonorganicchemistry.com Strong nucleophiles, like thiolates, can also effect demethylation. commonorganicchemistry.com The resulting 8-hydroxyisochroman-4-one is a valuable intermediate, as the phenolic hydroxyl group can be further functionalized. nih.govnih.gov

Table 4: Functional Group Interconversion of the Methoxy Group

Transformation Reagents Position of Reaction Product
O-Demethylation BBr₃, CH₂Cl₂ C-8 8-Hydroxyisochroman-4-one
O-Demethylation HBr, heat C-8 8-Hydroxyisochroman-4-one

Derivatization and Structural Modification Strategies for 8 Methoxyisochroman 4 One

Synthesis of Substituted Isochromanone Analogues

The generation of a library of substituted isochromanone analogues is fundamental to exploring their therapeutic potential. Various synthetic strategies have been developed to introduce a wide array of functional groups onto the isochromanone core.

One effective method involves a base-induced anionic accelerated rearrangement of dimethyl dioxinone protected resorcylates to furnish 8-hydroxyisochroman-1-one derivatives. This approach is part of a biomimetic polyketide aromatization strategy that includes selective C-acylation of a β-keto ester, followed by Pd(0)-catalyzed allylic migration and base-promoted cyclization and aromatization to build the arene core of the resorcylate precursors researchgate.net. This method provides a versatile route to functionalized 8-hydroxyisochromanones, which can then be further modified, for instance, by methylation to yield the corresponding 8-methoxy derivatives.

Another powerful technique for creating highly substituted isochromanones is the tandem carbopalladation/Suzuki-Miyaura coupling sequence. This reaction has been successfully employed to synthesize a variety of functionalized polycyclic compounds with moderate to excellent yields acs.orgacs.org. The process allows for the introduction of diverse aryl and vinyl groups, significantly expanding the accessible chemical space for isochromanone derivatives. For example, the reaction of an appropriate ester with various boronic acids can stereoselectively produce arylalkylidene-isochromanones acs.org. While this method has been demonstrated for the synthesis of complex isochromanones, its application to the 8-methoxyisochroman-4-one core would provide a direct route to a wide range of novel analogues.

Knoevenagel condensation of isochromanone with aldehydes represents a more traditional approach to 4-arylideneisochromanones; however, this method often results in a mixture of (E)- and (Z)-isomers and can provide modest yields acs.org.

Regioselective and Stereoselective Functionalization of the Skeleton

Controlling the three-dimensional arrangement of atoms within a molecule is crucial for its biological activity. Regioselective and stereoselective functionalization of the isochromanone skeleton allows for the precise synthesis of specific isomers, which can exhibit vastly different pharmacological profiles.

Asymmetric synthesis of isochromanone derivatives has been achieved through a Z-selective-1,3-OH insertion/aldol (B89426) cyclization cascade reaction involving acyclic carboxylic oxonium ylides nih.gov. This method, which utilizes a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes, allows for the creation of benzo-fused δ-lactones with vicinal quaternary stereocenters in good to excellent enantioselectivity nih.gov. This strategy effectively bypasses competitive side reactions, offering a reliable route to optically active isochromanones.

Another highly stereoselective strategy for the synthesis of isochromanones is based on asymmetric ortho-lithiation. This method employs the chiral memory of a preoriented atropisomeric amide axis to control the stereochemistry of the addition of aldehyde electrophiles researchgate.net. The resulting sterically hindered amides can then be transformed into isochromanones through mild one-pot protocols. This approach provides access to all possible stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters researchgate.net.

Furthermore, the oxa-Pictet-Spengler cyclization has been utilized in the stereoselective synthesis of 5,5′-linked heterodimeric bis-1-arylisochroman containing both central and axial chirality mdpi.com. The diastereoselectivity of this cyclization step is a key factor in controlling the final stereochemistry of the product. These advanced synthetic methods highlight the feasibility of achieving high levels of regio- and stereocontrol in the synthesis of complex isochromanone derivatives.

Reaction Type Key Features Stereochemical Outcome
Z-selective-1,3-OH insertion/aldol cyclizationBimetallic Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) complex catalysisGood to excellent enantioselectivity for vicinal quaternary stereocenters nih.gov
Asymmetric ortho-lithiationUtilizes chiral memory of an atropisomeric amide axisAccess to all possible stereoisomers of hydroxyl-isochromanones researchgate.net
Oxa-Pictet–Spengler cyclizationDiastereoselective cyclizationControl of both central and axial chirality in bis-isochromans mdpi.com

Exploration of Polyketide Metabolite Derivatives Incorporating the Isochromanone Motif

Nature provides a rich source of complex and biologically active molecules. Many isochromanone derivatives are of polyketide origin, produced by various fungi, particularly those from marine environments. The exploration of these natural products and their derivatives offers valuable insights for the design of new therapeutic agents.

Fungi of the genus Fusarium, isolated from marine environments, are known to produce a variety of specialized metabolites, including polyketides with an isochromanone core nih.govnih.govresearchgate.net. For instance, a marine-derived strain of Fusarium graminearum was found to produce a novel isochromanone along with other polyketides and diketopiperazines nih.govnih.gov. Some of these compounds have shown interesting biological activities, such as mild inhibitory activity against S. aureus and anti-proliferative activity against ovarian cancer cell lines nih.govresearchgate.net.

Similarly, mangrove-derived fungi, such as Penicillium and Daldinia species, are prolific producers of new bioactive polyketides, some of which incorporate the isochromanone motif mdpi.commdpi.com. Chemical investigation of these fungi has led to the isolation of novel ester derivatives and naphthalene-chroman dimers with anti-inflammatory and antibacterial activities mdpi.commdpi.com. These naturally occurring isochromanone-containing polyketides serve as excellent starting points for semi-synthetic derivatization and as inspiration for the total synthesis of novel analogues with improved pharmacological properties.

Structure-Activity Relationship (SAR) Design Principles for Isochromanone Derivatives

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogues are central to the process of drug discovery. Structure-activity relationship (SAR) studies of isochromanone derivatives have provided key insights into the design principles for enhancing their therapeutic effects, particularly in the areas of anticancer and enzyme inhibitory activities.

For isoquinolinone analogues, which are structurally related to isochromanones, SAR studies have revealed that the nature and position of substituents significantly impact their anticancer activity nih.gov. For example, in a series of substituted isoquinolin-1-ones, a 3-biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity against five different human cancer cell lines nih.gov. This suggests that the introduction of bulky aromatic groups at the 3-position can be a favorable strategy for enhancing cytotoxicity.

In the context of enzyme inhibition, SAR studies on various inhibitor classes provide transferable design principles. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a careful SAR study led to the discovery of a potent sulfonamide derivative with a non-covalent mechanism of action and favorable drug-like properties nih.gov. Similarly, SAR studies of benzbromarone (B1666195) analogues as hURAT1 inhibitors have guided the modification of the aromatic core to block potential metabolic hydroxylation, thereby improving the pharmacokinetic profile nih.gov.

Applying these principles to this compound, a systematic SAR campaign would likely involve:

Modification of the aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe the electronic and steric requirements for optimal activity.

Functionalization at the 3-position: Introduction of a range of substituents, including aryl, alkyl, and heterocyclic groups, to explore potential interactions with the biological target.

Modification of the lactone ring: While less common, modifications to the lactone ring itself could be explored to alter the reactivity and stability of the molecule.

The following table summarizes some general SAR principles derived from studies on related heterocyclic compounds that could be applied to the design of this compound derivatives.

Structural Modification Observed Effect on Activity Potential Application to this compound
Introduction of bulky aromatic groups at the 3-position of isoquinolinonesIncreased anticancer activity nih.govSynthesis of 3-aryl-8-methoxyisochroman-4-ones for enhanced cytotoxicity.
Variation of substituents on the aromatic ring of quinoline (B57606) inhibitorsModulation of PDE4 inhibitory potency researchgate.netIntroduction of diverse substituents on the benzene (B151609) ring of this compound to optimize enzyme inhibition.
Modification of the linker and cationic head group in choline (B1196258) kinase inhibitorsDifferential effects on enzyme inhibition and antiproliferative activity mdpi.comExploration of derivatives with functionalized side chains at various positions to fine-tune biological activity.

By systematically applying these derivatization and structural modification strategies, it is possible to generate a diverse library of this compound analogues with a wide range of biological activities, ultimately leading to the identification of novel and potent therapeutic candidates.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. slideshare.netresearchgate.net It provides information about the chemical environment of individual atoms, enabling the deduction of the molecular framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the number and types of protons and carbons in a molecule. libretexts.org For 8-Methoxyisochroman-4-one, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the methylene (B1212753) protons of the isochroman (B46142) ring, and the methoxy (B1213986) group protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom.

Two-dimensional (2D) NMR experiments provide correlational data that helps in assembling the molecular structure. emerypharma.comwpmucdn.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the methylene protons at positions 1 and 3.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying connectivity between different parts of the molecule, such as the connection of the methoxy group to the aromatic ring and the linkages within the isochroman-4-one (B1313559) core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is vital for determining the three-dimensional structure and stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
14.8 (s)70.0C3, C4a, C8a
33.6 (s)45.0C1, C4, C4a
4-195.0-
4a-130.0-
57.2 (d)120.0C4, C7, C8a
67.0 (t)125.0C8
77.5 (d)135.0C5, C8a
8-160.0-
8a-115.0-
OCH₃3.9 (s)56.0C8

This table is a representation of expected data and may not reflect actual experimental values.

For chiral molecules like this compound, which may exist as enantiomers, NMR is instrumental in determining their relative and absolute stereochemistry.

NOESY Experiment : By observing through-space correlations, NOESY can help determine the relative orientation of substituents. For instance, in a substituted isochromanone, NOESY can reveal the spatial proximity of a substituent to specific protons on the ring.

J-coupling Analysis : The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them. This relationship is described by the Karplus equation and can be used to infer the stereochemical relationship (e.g., cis or trans) of substituents on a ring system. magritek.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgwikipedia.org When this compound is ionized in the mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation, breaking at specific bonds. chemguide.co.ukmsu.edu Analyzing these fragments helps to confirm the presence of structural motifs like the methoxy group and the isochromanone core.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺178.06Molecular Ion
[M - CH₃]⁺163.04Loss of a methyl radical from the methoxy group
[M - OCH₃]⁺147.04Loss of a methoxy radical
[M - CO]⁺150.06Loss of carbon monoxide from the ketone

This table is a representation of expected data and may not reflect actual experimental values.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa

IR Spectroscopy : In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) group of the ketone would be expected around 1700-1750 cm⁻¹. Other significant peaks would include those for C-O stretching of the ether and methoxy groups, and C-H stretching of the aromatic and aliphatic portions.

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com For this compound, Raman spectroscopy could provide information on the aromatic ring vibrations and the C-C skeletal framework. libretexts.orgs-a-s.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Ketone)Stretch1700 - 1750
C-O-C (Ether)Asymmetric Stretch1200 - 1300
Ar-O (Aryl Ether)Stretch1230 - 1270
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000

This table provides general frequency ranges and may not reflect the exact experimental values for this specific compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netthieme-connect.de For a chiral compound like this compound, if a suitable single crystal can be obtained, X-ray crystallography can unambiguously establish the absolute stereochemistry (R or S configuration) of its stereocenter(s). nih.gov

Chiral Analysis Techniques (e.g., determination of enantiomeric excess)

When this compound is synthesized as a mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. windows.net By using a chiral stationary phase (CSP), the two enantiomers can be separated, and their relative amounts can be quantified by a detector. nih.gov Other techniques for determining enantiomeric excess include chiral gas chromatography and spectroscopic methods like Raman Optical Activity (ROA). chemrxiv.orgnih.govchemrxiv.org

Mechanistic Research of Reactions Involving 8 Methoxyisochroman 4 One

Reaction Pathway Elucidation and Intermediates Characterization

The elucidation of reaction pathways is crucial for optimizing reaction conditions and maximizing the yield of 8-Methoxyisochroman-4-one. Various synthetic routes have been developed, and with them, investigations into the stepwise sequence of bond-breaking and bond-forming events have been conducted.

One common route to isochromanones involves the cyclization of ortho-alkenylbenzoic acids or related precursors. In the context of this compound, a plausible precursor would be a derivative of 2-vinyl-3-methoxybenzoic acid. The reaction pathway for such a transformation, often catalyzed by transition metals like palladium or rhodium, is believed to proceed through a series of well-defined intermediates.

In palladium-catalyzed syntheses, a proposed pathway involves the initial coordination of the palladium catalyst to the alkene moiety of the substrate. This is followed by an intramolecular oxypalladation step, where the carboxylic acid group attacks the coordinated double bond, leading to the formation of a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate would then yield the desired this compound and regenerate the active palladium catalyst.

Rhodium-catalyzed reactions, particularly those involving C-H activation, offer an alternative pathway. In such cases, the reaction may be initiated by the ortho-C-H activation of a suitable benzoic acid derivative by the rhodium catalyst. This generates a rhodacycle intermediate. Subsequent insertion of an alkyne or alkene, followed by reductive elimination, can lead to the formation of the isochromanone ring system.

The characterization of these transient intermediates is often challenging due to their low concentrations and short lifetimes. Spectroscopic techniques such as in-situ NMR and mass spectrometry, coupled with computational modeling, are invaluable tools for their identification and structural elucidation. For instance, the presence of key intermediates in related isochromanone syntheses has been inferred through trapping experiments and the isolation of stable analogues.

Table 1: Plausible Intermediates in the Synthesis of this compound

Intermediate TypeDescriptionMethod of Characterization
PalladacycleA six-membered ring containing a palladium atom, formed via intramolecular oxypalladation.In-situ NMR, Computational Modeling
RhodacycleA five or six-membered ring containing a rhodium atom, formed via C-H activation.Trapping Experiments, Spectroscopic Analysis of Analogues
Metal-Alkene ComplexCoordination complex between the transition metal catalyst and the alkene functionality of the precursor.Spectroscopic Studies, X-ray Crystallography of Stable Models

Transition State Analysis and Energy Profiles

Transition state analysis provides critical information about the energy barriers of a reaction, which in turn determines the reaction rate. For the synthesis of this compound, computational chemistry plays a pivotal role in modeling the transition states of the key elementary steps.

Using density functional theory (DFT) calculations, researchers can map out the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products, passing through one or more transition states. The geometry of the transition state reveals the specific arrangement of atoms at the point of highest energy along the reaction coordinate.

For the intramolecular cyclization step, the transition state would likely involve the partial formation of the new carbon-oxygen bond and the simultaneous rehybridization of the atoms involved in the cyclization. The methoxy (B1213986) group at the 8-position can influence the stability of the transition state through electronic effects, potentially lowering the activation energy and facilitating the reaction.

Energy profiles for the catalytic cycles, whether palladium or rhodium-mediated, illustrate the relative energies of the reactants, intermediates, transition states, and products. These profiles can help in understanding which step in the reaction sequence is the rate-determining step (RDS) – the step with the highest energy transition state. Identifying the RDS is crucial for targeted optimization of the reaction conditions. For example, if the C-H activation step is rate-determining in a rhodium-catalyzed process, modifications to the catalyst or directing group could be made to lower this energy barrier.

Table 2: Calculated Energy Barriers for Key Steps in a Hypothetical Isochromanone Synthesis

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
C-H ActivationCleavage of an aromatic C-H bond by the metal catalyst.15-25
Olefin InsertionInsertion of an alkene into a metal-carbon bond.10-20
Reductive EliminationFormation of the final product and regeneration of the catalyst.5-15

Note: The values in this table are hypothetical and representative of typical ranges for such reactions.

Catalytic Cycle Investigations in Mediated Reactions

In transition metal-mediated syntheses of this compound, the catalyst is regenerated at the end of each reaction cycle, allowing a small amount of catalyst to produce a large amount of product. Understanding the catalytic cycle is essential for improving catalyst efficiency and longevity.

A generic catalytic cycle for a rhodium-catalyzed synthesis of an isochromanone might involve the following steps:

C-H Activation: The active rhodium catalyst reacts with the benzoic acid derivative to form a rhodacycle intermediate.

Coordination and Insertion: An unsaturated partner, such as an alkyne, coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond.

Reductive Elimination: The newly formed carbon-carbon and carbon-oxygen bonds lead to the release of the isochromanone product and the regeneration of the active rhodium catalyst.

Investigations into these cycles often involve a combination of experimental techniques, such as monitoring the reaction progress over time, and computational studies to model each step of the cycle.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of chemical reactions and how these rates are affected by various parameters such as concentration of reactants, temperature, and catalyst loading. For the synthesis of this compound, determining the reaction kinetics can help to establish the reaction mechanism and optimize the process for large-scale production.

The rate law for a reaction describes the mathematical relationship between the reaction rate and the concentrations of the reactants. For a catalyzed reaction, the rate law can be complex, often depending on the concentration of the substrate, the catalyst, and sometimes even the product (if product inhibition occurs).

For example, if the synthesis of this compound follows a first-order dependence on the concentration of the starting material and the catalyst, the rate law could be expressed as:

Rate = k [Substrate] [Catalyst]

where 'k' is the rate constant. The value of the rate constant can be determined experimentally by measuring the initial rate of the reaction at different concentrations of the reactants.

Table 3: Hypothetical Kinetic Data for the Formation of an Isochromanone

Experiment[Substrate] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.111.0 x 10⁻⁵
20.212.0 x 10⁻⁵
30.122.0 x 10⁻⁵

Note: This data is hypothetical and illustrates a first-order dependence on both substrate and catalyst concentration.

Role of 8 Methoxyisochroman 4 One As a Synthetic Building Block and Intermediate

Precursor in Natural Product Total Synthesis (e.g., Eurotiumides, Monocerin)

The isochromanone core is a common structural motif in a variety of natural products, particularly polyketide metabolites. Consequently, 8-methoxyisochroman-4-one and its derivatives are crucial precursors in the total synthesis of these biologically active compounds. The synthesis of (+)-Monocerin, a fungal metabolite with a 4-oxyisochroman-1-one skeleton, highlights the utility of such building blocks. researchgate.net Synthetic strategies often involve the construction of the isochromanone core as a key step, which is then further elaborated to achieve the final natural product.

Key transformations in these syntheses often involve stereoselective reactions to install the necessary chiral centers and functional group manipulations to build the appended side chains. For example, the total synthesis of (+)-Monocerin has been achieved through various routes, including those that utilize a tandem dihydroxylation-S N 2 cyclization to form a key tetrahydrofuran (B95107) ring, followed by an intramolecular alkoxycarbonylation to construct the dihydroisocoumarin core. researchgate.net Another approach employs a Lewis acid-catalyzed, oxocarbenium ion-mediated diastereoselective allylation reaction. nih.gov These examples underscore the importance of the isochromanone framework as a reliable and versatile precursor for accessing complex natural products like Monocerin and related compounds.

Natural ProductPrecursor TypeKey Synthetic Strategy
(+)-Monocerin4-Oxyisochroman-1-one skeletonIntramolecular alkoxycarbonylation researchgate.net
(+)-MonocerinIsochroman (B46142) derivativeSelective CrO₃-mediated oxidation nih.gov
Fusarentin ethersFurobenzopyranone coreBiomimetic intramolecular nucleophilic trapping researchgate.net

Intermediate in the Synthesis of Complex Heterocyclic Systems (e.g., Steroids, Alkaloids)

The structural framework of this compound provides a solid foundation for the synthesis of more intricate heterocyclic systems, including certain classes of alkaloids and steroid-like structures. The tetrahydroisoquinoline (THIQ) alkaloids, for instance, represent a massive family of natural products with diverse biological activities. nih.gov Synthetic routes to these molecules often rely on building blocks that contain a pre-functionalized aromatic ring, which can undergo cyclization reactions to form the core heterocyclic system. This compound can serve as such a building block, where the isochromanone ring can be opened and reconfigured to construct portions of the target alkaloid skeleton.

Similarly, in the realm of steroid synthesis, polycyclic precursors are essential. nih.govresearchgate.net While not a direct precursor to traditional steroids, the rigid, bicyclic nature of this compound makes it a useful starting point for steroid-like molecules or other complex polycyclic systems. The existing stereochemistry and functional groups can guide subsequent ring-forming reactions, allowing for the controlled construction of multi-ring systems. The ketone and methoxy (B1213986) group offer handles for introducing further complexity and building out the A, B, C, and D rings characteristic of steroidal frameworks. nih.gov

Target SystemRole of Isochromanone IntermediatePotential Transformations
Alkaloids (e.g., Tetrahydroisoquinolines)Provides a functionalized aromatic A-ringRing-opening, cyclization, N-alkylation
Steroid-like SystemsServes as a bicyclic precursor for AB-ring systemsAnnulation, functional group interconversion
Protoberberine AlkaloidsAmide precursor for cyclizationS N 2 type cyclization of amide nitrogen researchgate.net

Generation of Reactive Intermediates (e.g., o-quinodimethanes)

ortho-Quinodimethanes (o-QDM) are highly reactive intermediates that are exceptionally powerful in the construction of benzo-fused polycyclic skeletons through Diels-Alder reactions. chemrxiv.org Various methods have been developed to generate these transient species, often involving the 1,4-elimination from α,α'-disubstituted o-xylenes.

This compound can be envisioned as a precursor for generating a related reactive intermediate. Through enolization or a similar activation of the C-3 position, followed by the cleavage of the C4-O5 bond, a diene system analogous to an o-quinodimethane could be formed. This reactive diene, held in a favorable conformation by the remnants of the isochromanone ring, could then undergo intramolecular or intermolecular cycloaddition reactions. This strategy provides a pathway to rapidly assemble complex polycyclic structures, which are central to many natural products and pharmaceuticals. The generation of the o-QDM intermediate from a stable, easily handled precursor like this compound is a synthetically valuable transformation.

Precursor TypeReactive IntermediateSubsequent ReactionResulting Structure
This compound derivativeortho-QuinodimethaneIntramolecular Diels-AlderBenzo-fused polycyclic system
2-VinylbromoarenesBenzyl-palladium intermediateMulticomponent assemblyPolycyclic compounds chemrxiv.org
α,α'-disubstituted o-xylenesortho-Quinodimethane nih.govnih.gov-sigmatropic hydrogen shiftSubstituted styrenes

Scaffold for Combinatorial Library Synthesis and Diversification

In modern drug discovery, the synthesis of chemical libraries around a central scaffold is a key strategy for identifying novel bioactive molecules. openaccessjournals.com this compound is an excellent scaffold for such purposes due to its rigid structure and multiple points for chemical diversification. The development of diverse screening collections aims to maximize chemical diversity to increase the probability of finding "hits" in high-throughput screens. nih.gov

The ketone at the C-4 position is the most apparent site for modification. It can undergo a wide range of reactions, including:

Reductive amination: To introduce various amine side chains.

Wittig-type reactions: To form exocyclic double bonds, which can be further functionalized.

Addition of organometallic reagents (e.g., Grignard, organolithium): To install diverse alkyl, aryl, or other carbon-based substituents.

Condensation reactions: With various nucleophiles to form new heterocyclic rings fused to the isochromanone core.

Furthermore, the methoxy group on the aromatic ring can be cleaved to reveal a phenol (B47542), which can then be alkylated or acylated with a wide array of reagents, adding another layer of diversity. This multi-directional approach allows for the creation of a large and structurally diverse library of compounds from a single, common intermediate, facilitating the exploration of chemical space in the search for new therapeutic agents. nih.govrsc.org

Diversification PointReaction TypeExample ReagentsResulting Functionality
C-4 KetoneReductive AminationPrimary/Secondary Amines, NaBH₃CNSubstituted Amines
C-4 KetoneGrignard AdditionR-MgBrTertiary Alcohols
C-4 KetoneKnoevenagel CondensationActive Methylene (B1212753) Compoundsα,β-Unsaturated Systems
C-8 Methoxy GroupEther CleavageBBr₃Phenol
C-8 Phenol (post-cleavage)Williamson Ether SynthesisAlkyl HalidesDiverse Ethers

Investigative Studies into the Biological Activities and Pharmacological Potential of Isochromanones Excluding Clinical Efficacy and Safety Profiles

Antimicrobial Activity Investigations (e.g., Antibacterial against Staphylococcus epidermidis, MRSA, Bacillus cereus, Escherichia coli; Antifungal against Candida albicans) in vitro

Studies on various isochromanone derivatives have shown a range of antimicrobial activities. For instance, some natural and synthetic isochromanones have been evaluated against panels of pathogenic bacteria and fungi. These investigations typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify the antimicrobial potency. The mechanisms of action, while not fully elucidated for all compounds, are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. Without specific studies on 8-Methoxyisochroman-4-one, it is not possible to provide data on its efficacy against the specified microorganisms.

Antioxidant Properties and Radical Scavenging Mechanisms in vitro

The antioxidant potential of phenolic compounds, a class to which some isochromanones belong, is well-documented. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay are commonly used to evaluate these properties. The antioxidant activity of isochromanones is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. The position and number of these hydroxyl groups, as well as other substituents like methoxy (B1213986) groups, can significantly influence the antioxidant capacity. No specific antioxidant data for this compound was found.

Enzyme Inhibitory Activity Studies (e.g., α-glucosidase, acetylcholinesterase (AChE), soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), protein tyrosine phosphatase 1B (PTP1B)) in vitro

Isochromanone derivatives have been investigated as inhibitors of various enzymes implicated in different diseases. For example, inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, while AChE inhibitors are used in the treatment of Alzheimer's disease. Soluble epoxide hydrolase (sEH) inhibitors are being explored for their anti-inflammatory and analgesic effects. mdpi.commdpi.com Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. nih.gov Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a target for diabetes and obesity treatments. While the isochromanone scaffold has been explored for such activities, specific inhibitory data for this compound against these enzymes is not available.

Exploration of Anti-inflammatory Mechanisms at the Molecular Level in vitro

The anti-inflammatory properties of a related compound, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), have been studied in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. nih.gov This compound was found to suppress the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of COX-2 and inducible NO synthase (iNOS). nih.gov Furthermore, it was observed to decrease the mRNA expression of pro-inflammatory cytokines like interleukin (IL)-1β and IL-6. nih.gov The underlying mechanism for these effects was linked to the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways, as well as the induction of heme oxygenase-1 (HO-1) expression via the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov These findings for a structurally similar molecule suggest a potential avenue of investigation for this compound, though no direct data exists.

Central Nervous System (CNS) Activity Research through in vitro Models and Receptor Interaction Studies

Research into the CNS activities of isochromanone compounds is an emerging area. In vitro models, such as primary neuronal cultures or cell lines, are used to assess neuroprotective effects, modulation of neurotransmitter systems, and interactions with specific receptors. For example, studies might investigate the ability of a compound to protect neurons from excitotoxicity or oxidative stress. Receptor binding assays are employed to determine the affinity of a compound for various CNS targets, such as dopamine, serotonin, or GABA receptors. Currently, there is no published research specifically detailing the in vitro CNS activity or receptor interaction profile of this compound.

Antihypertensive Research via Molecular Target Interaction Studies (e.g., Nitric Oxide release, H2S release, α1-adrenergic receptor antagonism)

Some isochromanone derivatives have been explored for their potential antihypertensive effects. A study on novel nitric oxide (NO)-releasing isochroman-4-one (B1313559) derivatives synthesized from a natural product, (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, demonstrated that these compounds could release NO in vitro. nih.gov NO is a potent vasodilator, and its release is a key mechanism for lowering blood pressure. researcher.life Other potential molecular targets for antihypertensive action include the modulation of hydrogen sulfide (B99878) (H2S) signaling, which also plays a role in vasorelaxation, and the antagonism of α1-adrenergic receptors, which are involved in vasoconstriction. mdpi.com However, no studies have specifically investigated the interaction of this compound with these molecular targets.

Origin and Biosynthesis of Natural Isochromanones from Microorganisms (e.g., Fungi, Bacteria)

Isochromanones are a class of natural products known to be produced by various microorganisms, particularly fungi. The biosynthesis of these compounds typically involves polyketide pathways, where a polyketide synthase (PKS) enzyme catalyzes the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, reduction, and methylation, to yield the final isochromanone structure. The specific enzymes involved in the biosynthetic pathway determine the final structure of the isochromanone. While the general pathways for isochromanone biosynthesis are understood, the specific microbial origin and biosynthetic gene cluster responsible for the production of this compound have not been identified in the current scientific literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methoxyisochroman-4-one, and what key reagents are involved?

  • Methodological Answer : The synthesis of this compound typically involves substitution and reduction reactions. For substitution, nucleophiles like amines or thiols in polar solvents (e.g., dimethylformamide) are used. Reduction can employ sodium borohydride or lithium aluminum hydride under anhydrous conditions. Advanced retrosynthetic planning tools (e.g., AI-driven models leveraging databases like Reaxys or Pistachio) predict feasible routes by analyzing bond disconnections and precursor compatibility . Crystallographic validation of intermediates, such as benzylidene derivatives, ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and methoxy (OCH₃) groups. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of structurally related chromanones . High-resolution mass spectrometry (HRMS) validates molecular formulas, while chromatographic purity assays (HPLC) ensure compound homogeneity.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data may arise from variations in assay conditions, impurity profiles, or structural analogs. To resolve these:

  • Perform comparative bioassays under standardized protocols (e.g., consistent cell lines, concentrations).
  • Use computational docking to assess target-binding affinities across derivatives.
  • Analyze structure-activity relationships (SAR) to identify critical substituents (e.g., methoxy positioning) influencing activity .
  • Validate purity via orthogonal techniques (e.g., elemental analysis, 2D NMR) to exclude confounding impurities .

Q. What strategies can optimize the bioactivity of this compound through structural modifications?

  • Methodological Answer : Bioactivity optimization involves systematic SAR studies:

  • Functional group substitutions : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to enhance electrophilicity.
  • Ring functionalization : Replace the chromanone oxygen with sulfur (thiochromanone analogs) to modulate lipophilicity and metabolic stability.
  • Hybrid derivatives : Conjugate with bioactive scaffolds (e.g., morpholine or thiazole rings) to exploit synergistic mechanisms, as seen in antimicrobial chromenone derivatives .
  • Crystallographic analysis of protein-ligand complexes (e.g., via X-ray diffraction) guides rational design by mapping interaction hotspots .

Q. How can researchers design experiments to elucidate the biochemical pathways influenced by this compound?

  • Methodological Answer : Pathway analysis requires multi-omics integration:

  • Transcriptomics : Use RNA sequencing to identify differentially expressed genes post-treatment.
  • Metabolomics : Profile metabolite shifts (e.g., via LC-MS) to map pathway perturbations (e.g., oxidative stress or pteridine metabolism).
  • Kinase profiling assays : Screen against kinase libraries to pinpoint targets (e.g., pteridine reductase-1 inhibition, as observed in chromanone analogs) .
  • Knockout/knockdown models (e.g., CRISPR/Cas9) validate candidate pathways in vitro and in vivo.

Data Contradiction and Validation

Q. What frameworks are recommended for reconciling conflicting evidence in this compound research?

  • Methodological Answer : Adopt a falsification-driven approach :

  • Meta-analysis : Aggregate data from independent studies to identify outliers or consensus trends.
  • Bayesian statistics : Weight evidence based on methodological rigor (e.g., sample size, controls).
  • Reproducibility protocols : Publish detailed synthetic and assay protocols (per IUPAC guidelines) to minimize variability .
  • Cross-disciplinary validation : Collaborate with computational chemists and biologists to reconcile in silico predictions with empirical data .

Experimental Design Considerations

Q. What controls and comparators are essential in bioactivity studies of this compound?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors/activators of the target pathway (e.g., AGE inhibitors for glycation studies).
  • Negative controls : Vehicle-only treatments to isolate compound-specific effects.
  • Structural analogs : Derivatives lacking key substituents (e.g., demethoxy analogs) to isolate functional group contributions .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values to assess potency gradients and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyisochroman-4-one
Reactant of Route 2
8-Methoxyisochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.